molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid

Cat. No.: B1311822
CAS No.: 307923-93-9
M. Wt: 223.27 g/mol
InChI Key: HRTTZDJOYAFHGI-UHFFFAOYSA-N
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Description

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl group attached to an amino group, which is further connected to a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material Preparation: Begin with 3-methoxybenzene, which is subjected to nitration to form 3-methoxynitrobenzene.

    Reduction: The nitro group in 3-methoxynitrobenzene is reduced to form 3-methoxyaniline.

    Alkylation: 3-methoxyaniline is then alkylated with ethyl bromide to form 3-[ethyl-(3-methoxy-phenyl)-amino]benzene.

    Carboxylation: The final step involves the carboxylation of 3-[ethyl-(3-methoxy-phenyl)-amino]benzene to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl-(3-methoxy-phenyl)-amino]-propionic acid
  • 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid
  • 3-[Ethyl-(3-hydroxy-phenyl)-amino]-propionic acid

Comparison

  • 3-[Methyl-(3-methoxy-phenyl)-amino]-propionic acid : Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
  • 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid : The methoxy group is positioned differently, affecting its reactivity and interaction with molecular targets.
  • 3-[Ethyl-(3-hydroxy-phenyl)-amino]-propionic acid : The presence of a hydroxy group instead of a methoxy group alters its hydrogen bonding capabilities and solubility.

Properties

IUPAC Name

3-(N-ethyl-3-methoxyanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTTZDJOYAFHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436911
Record name 3-[ethyl(3-methoxyphenyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307923-93-9
Record name 3-[ethyl(3-methoxyphenyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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